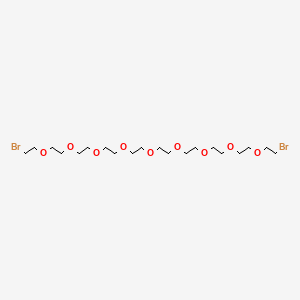

Br-PEG9-CH2CH2Br

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Br-PEG9-CH2CH2Br: is a halogenated polyethylene glycol (PEG) compound commonly used in pegylation processes. It is a heterobifunctional PEG linker, meaning it has two different functional groups at each end of the molecule. This compound is widely utilized in various research and development projects due to its unique reactivity and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The process typically involves the reaction of PEG with brominating agents under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods: Industrial production of Br-PEG9-CH2CH2Br involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring consistent quality for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Br-PEG9-CH2CH2Br undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be replaced by nucleophilic reagents, making it a valuable compound for bioconjugation and pegylation.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can participate in these reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Reagents: Common nucleophiles used in substitution reactions with this compound include amines, thiols, and alcohols.

Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the bromine atoms.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a PEG-amine derivative, while reaction with a thiol would produce a PEG-thiol derivative.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Br-PEG9-CH2CH2Br is classified as a heterobifunctional polyethylene glycol linker. The compound contains bromine atoms at both ends of the PEG chain, which allows for diverse chemical reactions, including substitution reactions with nucleophiles. This property is crucial for bioconjugation and pegylation processes, where stable covalent bonds are formed with target molecules .

Scientific Research Applications

The applications of this compound span several disciplines:

Chemistry

- Linker in Synthesis : It is widely used as a linker in the synthesis of complex molecules. Its reactivity allows for the modification of surfaces to enhance their properties, making it valuable in material science.

- Surface Modification : this compound can be utilized to modify the surfaces of nanoparticles and other materials to improve biocompatibility and functionality.

Biology

- Pegylation of Proteins : The compound is employed in the pegylation of proteins and peptides, which enhances their stability, solubility, and bioavailability. This process is vital for developing therapeutic proteins that are more effective and have longer half-lives in circulation .

- Bioconjugation : It serves as a bioconjugation agent, allowing for the attachment of various biomolecules to surfaces or other molecules, facilitating the development of biosensors and diagnostic tools.

Medicine

- Drug Delivery Systems : this compound is integral to drug delivery systems designed to enhance pharmacokinetics and reduce immunogenicity of therapeutic agents. By modifying drug molecules with this compound, researchers can improve their distribution and efficacy within biological systems.

- Therapeutic Applications : Its application extends to creating advanced formulations for targeted therapy, particularly in cancer treatment, where precise drug delivery is critical.

Industrial Applications

- Advanced Materials Development : In industrial settings, this compound is used in developing hydrogels and nanomaterials that have applications in various fields such as electronics, coatings, and pharmaceuticals.

Case Study 1: Pegylation Impact on Protein Therapeutics

A study demonstrated that pegylating a therapeutic protein with this compound significantly improved its serum half-life compared to non-modified proteins. The results indicated enhanced stability under physiological conditions and reduced immunogenic responses in animal models.

Case Study 2: Drug Delivery Optimization

Research involving this compound as part of a nanoparticle drug delivery system showed improved targeting capabilities to tumor cells while minimizing side effects on healthy tissues. This study highlighted the potential of using heterobifunctional PEG linkers in designing more effective cancer therapies.

Wirkmechanismus

The mechanism of action of Br-PEG9-CH2CH2Br primarily involves its ability to undergo substitution reactions with nucleophiles. The bromine atoms in the compound are reactive sites that can be replaced by various nucleophilic groups, allowing for the formation of stable covalent bonds with target molecules. This property makes this compound a valuable tool in bioconjugation and pegylation processes .

Vergleich Mit ähnlichen Verbindungen

PEG-Derivatives: Other PEG derivatives with different functional groups, such as PEG-NH2, PEG-SH, and PEG-COOH, which offer different reactivity and applications.

Uniqueness: this compound is unique due to its heterobifunctional nature, providing two different reactive sites that allow for more versatile and selective modifications compared to homobifunctional PEG linkers .

Biologische Aktivität

Br-PEG9-CH2CH2Br is a synthetic compound belonging to the class of polyethylene glycol (PEG) derivatives, specifically designed with a bromide functional group. This compound is primarily utilized in bioconjugation and drug delivery applications due to its unique chemical properties. Its structure allows for various modifications, making it a versatile tool in chemical biology and pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C25H43BrO9

- Molecular Weight : 567.54 g/mol

- CAS Number : 140714-66-5

- Purity : ≥95%

- Storage Conditions : Recommended to be stored at 2-8°C.

The compound features a bromide group that can be substituted by nucleophilic reagents, facilitating bioconjugation processes essential for developing targeted therapies and drug delivery systems .

This compound exhibits biological activity through its ability to form stable conjugates with biomolecules, enhancing their solubility and bioavailability. The bromide moiety plays a crucial role in the conjugation process, allowing for the attachment of various functional groups or drugs. This property is particularly beneficial in the design of antibody-drug conjugates (ADCs) and other therapeutic agents.

Applications in Research

- Drug Delivery Systems : The compound is used to improve the pharmacokinetics of drugs by increasing their circulation time in the bloodstream and reducing immunogenicity.

- Bioconjugation : It serves as a linker in the synthesis of bioconjugates, which are crucial for targeted therapy approaches in cancer treatment.

- Nanoparticle Formulation : this compound is employed in the formulation of lipid nanoparticles for RNA delivery, enhancing stability and cellular uptake .

Case Study 1: Antibody-Drug Conjugates

In a study published by researchers exploring ADCs, this compound was utilized as a linker to attach cytotoxic agents to monoclonal antibodies. The results demonstrated enhanced efficacy against tumor cells while minimizing off-target effects. The conjugates showed significant improvements in therapeutic index compared to non-conjugated drugs.

Case Study 2: RNA Delivery Systems

Another research effort focused on using this compound in lipid nanoparticle formulations for mRNA vaccines. The study highlighted how the incorporation of this PEG derivative improved the stability of mRNA and facilitated its delivery into cells, leading to robust immune responses in preclinical models.

Comparative Analysis of PEG Derivatives

| Compound Name | Molecular Weight | Functional Groups | Applications |

|---|---|---|---|

| This compound | 567.54 g/mol | Bromide, PEG | Bioconjugation, Drug Delivery |

| Benzyl-PEG9-Br | 567.54 g/mol | Benzyl, Bromide | Bioconjugation, Targeted Therapy |

| mPEG (Methoxy PEG) | Varies | Methoxy | Drug Formulation, Protein Stabilization |

This table illustrates how different PEG derivatives can be utilized based on their functional groups and molecular weights, with this compound being particularly suited for applications requiring bromination for nucleophilic substitution.

Eigenschaften

IUPAC Name |

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40Br2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYBCSNGUHWYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40Br2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.